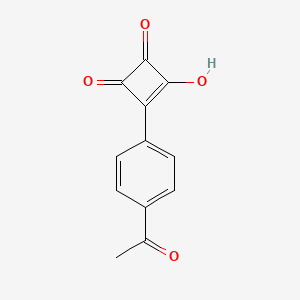
Silane, (5-bromo-1-oxopentyl)methyldiphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (5-bromo-1-oxopentyl)methyldiphenyl- is a chemical compound with the molecular formula C18H21BrOSi. It is a silane derivative that contains a brominated oxopentyl group and two phenyl groups attached to a silicon atom. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (5-bromo-1-oxopentyl)methyldiphenyl- typically involves the reaction of diphenylmethylsilane with a brominated oxopentyl precursor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bromine, oxopentyl compounds, and diphenylmethylsilane. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Silane, (5-bromo-1-oxopentyl)methyldiphenyl- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization. The compound is typically produced in sealed, air-resistant containers to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Silane, (5-bromo-1-oxopentyl)methyldiphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized silane compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted silane derivatives. These products have diverse applications in organic synthesis and material science.
Scientific Research Applications
Silane, (5-bromo-1-oxopentyl)methyldiphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is studied for its potential use in biological labeling and imaging due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (5-bromo-1-oxopentyl)methyldiphenyl- involves its interaction with various molecular targets. The brominated oxopentyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The silicon atom, with its affinity for oxygen and fluorine, can participate in various catalytic processes, enhancing the reactivity of the compound. These interactions are crucial for its applications in organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylsilane: A simpler silane derivative with two phenyl groups and a methyl group attached to silicon.
Trimethylsilane: A silane compound with three methyl groups attached to silicon.
Phenylsilane: A silane derivative with a single phenyl group attached to silicon.
Uniqueness
Silane, (5-bromo-1-oxopentyl)methyldiphenyl- is unique due to the presence of the brominated oxopentyl group, which imparts distinct chemical reactivity compared to other silane derivatives. This makes it particularly useful in specialized applications where selective reactivity is required .
Properties
CAS No. |
144692-56-8 |
|---|---|
Molecular Formula |
C18H21BrOSi |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-bromo-1-[methyl(diphenyl)silyl]pentan-1-one |
InChI |
InChI=1S/C18H21BrOSi/c1-21(16-10-4-2-5-11-16,17-12-6-3-7-13-17)18(20)14-8-9-15-19/h2-7,10-13H,8-9,14-15H2,1H3 |
InChI Key |
PWDWJCYKGUGXDA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


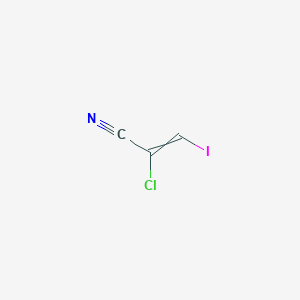
![N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline](/img/structure/B12543533.png)

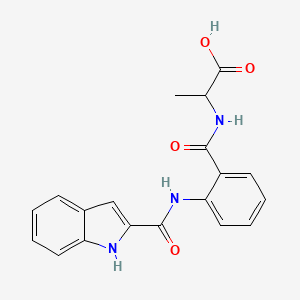
![Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B12543562.png)
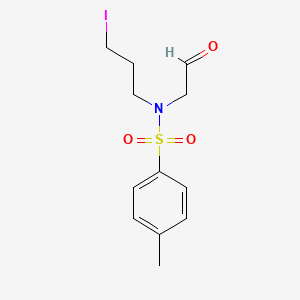
![4H-Furo[3,2-c]pyran-2(6H)-one](/img/structure/B12543578.png)

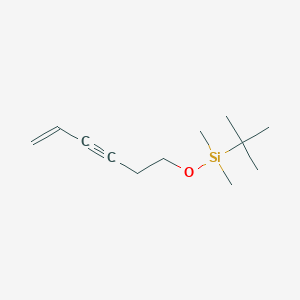
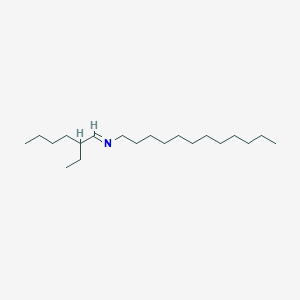
![4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B12543595.png)
![2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B12543600.png)

